molecular formula C10H11ClN2O2 B151888 (6-Chloropyridin-3-yl)(morpholino)methanone CAS No. 64614-49-9

(6-Chloropyridin-3-yl)(morpholino)methanone

Cat. No. B151888
CAS RN: 64614-49-9
M. Wt: 226.66 g/mol
InChI Key: FCXXBTYIFBFZML-UHFFFAOYSA-N
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Patent
US07538138B2

Procedure details

To a solution of chloronicotinoyl chloride (3.52 g, 2.00 mmol) and triethylamine (3.1 mL, 2.22 mmol) in dichloromethane (5 mL) at 0° C. was slowly added morpholine (1.75 mL, 2.00 mmol). The mixture was warmed to ambient temperature, washed with water (2×25 mL), brine (1×25 mL), dried (Na2SO4), filtered and concentrated under reduced pressure. The product was chromatographed on silica with ethyl acetate to give the titled compound (4.0 g, 88%). MS (DCI) m/z 227 (M+H)+;
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
1.75 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].C(N(CC)CC)C.[NH:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1.[Cl:24]CCl>>[Cl:24][C:9]1[N:10]=[CH:2][C:3]([C:4]([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)=[O:5])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=N1
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.75 mL
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
WASH
Type
WASH
Details
washed with water (2×25 mL), brine (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was chromatographed on silica with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.